Z-D-Dap(boc)-OL Z-D-Dap(boc)-OL
Brand Name: Vulcanchem
CAS No.: 412015-69-1
VCID: VC2837093
InChI: InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C16H24N2O5
Molecular Weight: 324.37 g/mol

Z-D-Dap(boc)-OL

CAS No.: 412015-69-1

Cat. No.: VC2837093

Molecular Formula: C16H24N2O5

Molecular Weight: 324.37 g/mol

* For research use only. Not for human or veterinary use.

Z-D-Dap(boc)-OL - 412015-69-1

Specification

CAS No. 412015-69-1
Molecular Formula C16H24N2O5
Molecular Weight 324.37 g/mol
IUPAC Name benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate
Standard InChI InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1
Standard InChI Key ZRYGVUNFLKWGQH-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Fundamental Properties

Z-D-Dap(boc)-OL, also known by its CAS number 412015-69-1, represents a protected form of D-2,3-diaminopropionic acid (D-Dap). The compound features two distinct protecting groups: a benzyloxycarbonyl (Z) group protecting the alpha-amino functionality and a tert-butyloxycarbonyl (Boc) group protecting the beta-amino group. This orthogonal protection strategy allows for selective deprotection and coupling reactions, making it an invaluable tool in peptide chemistry and drug development.

Basic Chemical Data

Z-D-Dap(boc)-OL possesses a well-defined chemical profile that determines its behavior in various research applications. Its fundamental properties are summarized below:

ParameterValue
CAS Number412015-69-1
Molecular FormulaC16H24N2O5
Molecular Weight324.37 g/mol
IUPAC Namebenzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate
Standard InChIInChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1
Standard InChIKeyZRYGVUNFLKWGQH-CYBMUJFWSA-N
Isomeric SMILESCC(C)(C)OC(=O)NCC@HNC(=O)OCC1=CC=CC=C1

The compound's structure incorporates several key functional groups, including carbamate linkages, a primary alcohol, and a chiral center. The D-configuration at the alpha carbon provides specific stereochemical properties that are critical for certain applications in peptide synthesis .

Physical Characteristics

Z-D-Dap(boc)-OL typically appears as a white to off-white crystalline powder with specific physical characteristics:

PropertyDescription
AppearanceWhite to off-white powder
Shelf Life1095 days (approximately 3 years)
Purity≥95% in commercial preparations
StorageStore at 2-8°C, sealed, away from moisture

These physical properties require consideration when handling the compound for research purposes. Proper storage is essential to maintain the integrity of the protecting groups and prevent degradation over time .

Structural Features and Chemical Properties

Protective Group Chemistry

The defining feature of Z-D-Dap(boc)-OL is its dual protection strategy, which enables selective manipulations during synthesis:

  • The Z group (benzyloxycarbonyl) protects the alpha-amino functionality and can be selectively removed via catalytic hydrogenation.

  • The Boc group (tert-butyloxycarbonyl) protects the beta-amino functionality and is acid-labile, typically removed with trifluoroacetic acid (TFA).

  • The primary alcohol group remains unprotected, allowing for selective reactions at this position .

This orthogonal protection scheme is particularly valuable in peptide synthesis, where controlled and sequential deprotection is essential for creating complex structures with minimal side reactions.

Reactivity Profile

The reactive sites in Z-D-Dap(boc)-OL determine its behavior in synthetic applications:

Functional GroupReactivity
Primary AlcoholCan undergo oxidation, esterification, or other alcohol-specific transformations
Z-protected α-aminoStable to acidic conditions but can be removed via hydrogenation
Boc-protected β-aminoStable to basic and hydrogenation conditions but labile to acidic conditions

This differential reactivity allows for selective manipulations during multistep syntheses, particularly in solid-phase peptide synthesis where building blocks with orthogonal protecting groups are essential .

Applications in Research

Peptide Synthesis

Z-D-Dap(boc)-OL serves as a critical building block in peptide synthesis, particularly when incorporation of a diaminopropionic acid residue is required. The compound enables:

  • Creation of complex peptide sequences with branching points

  • Introduction of beta-amino functionalities for side-chain modifications

  • Development of peptides with altered backbone conformations

  • Synthesis of cyclic peptides through side-chain anchoring

These capabilities make Z-D-Dap(boc)-OL an invaluable tool in the development of peptide-based therapeutics, enzyme inhibitors, and peptide mimetics.

Pharmaceutical and Biomedical Research

Beyond basic peptide synthesis, Z-D-Dap(boc)-OL has demonstrated utility in various pharmaceutical research applications:

  • Development of peptide-based siderophore analogues for antimicrobial applications

  • Creation of protein degrader building blocks

  • Synthesis of peptides with modified backbones for enhanced stability

  • Design of bioactive peptides with altered pharmacokinetic properties

The compound's D-stereochemistry is particularly valuable for creating peptides with enhanced resistance to proteolytic degradation, a critical feature for therapeutic peptide development .

Desired ConcentrationAmount of Z-D-Dap(boc)-OL
1 mg5 mg
1 mM3.0829 mL
5 mM0.6166 mL
10 mM0.3083 mL

DMSO is often the preferred solvent for preparing stock solutions. For optimal stability, it's recommended to:

  • Store solutions at -80°C for long-term storage (up to 6 months)

  • Store at -20°C for medium-term storage (up to 1 month)

  • Avoid repeated freeze-thaw cycles by preparing aliquots

  • For enhanced solubility, warming to 37°C with ultrasonic bath treatment may be beneficial

Synthetic Approaches

While the search results don't provide a specific synthesis route for Z-D-Dap(boc)-OL, related literature suggests approaches involving:

  • Protection of D-2,3-diaminopropionic acid with the appropriate protecting groups

  • Curtius rearrangement strategies for establishing the beta-nitrogen functionality

  • Selective deprotection/protection sequences to achieve the desired orthogonally protected product

An efficient synthesis generally requires careful control of reaction conditions to maintain the D-stereochemistry and achieve selective protection of the amino groups .

Comparison with Related Compounds

Structural Analogues

Z-D-Dap(boc)-OL belongs to a family of protected diaminopropionic acid derivatives, each with specific applications:

CompoundKey DifferencesApplications
Fmoc-Dap(Boc)-OHUses Fmoc instead of Z protection; contains carboxylic acid instead of alcoholUsed as protected Lys analog in SAR studies; preparation of cyclic peptides with selective ion channels
Z-L-Dap(Boc)-ObnL-stereochemistry; contains benzyl esterPreparation of N-hydroxybenzamidine derivatives with affinity to cell adhesion activating protein receptors
Z-D-Dap(Boc)-OHContains carboxylic acid instead of alcoholPeptide synthesis; creation of complex peptide sequences

These structural variations provide researchers with options for specific applications based on the required reactivity profiles and synthetic targets .

Stereochemical Considerations

The D-configuration of Z-D-Dap(boc)-OL distinguishes it from its L-counterpart and influences its biological properties:

  • D-amino acids generally confer resistance to enzymatic degradation in biological systems

  • The D-configuration can induce specific conformational changes in peptide structures

  • D-amino acid incorporation can affect receptor binding and biological activity

  • Peptides containing D-amino acids often exhibit altered pharmacokinetic properties

These stereochemical features make Z-D-Dap(boc)-OL particularly valuable for developing peptide-based therapeutics with enhanced stability and novel biological activities.

Current Research Applications

The unique properties of Z-D-Dap(boc)-OL have led to its application in several cutting-edge research areas:

  • Development of peptide-based siderophores as potential antimicrobial agents

  • Design of protein degrader building blocks for targeted protein degradation approaches

  • Creation of photoswitchable peptide probes for studying biological processes

  • Synthesis of peptidomimetics with enhanced stability and pharmacological properties

These applications highlight the versatility of Z-D-Dap(boc)-OL as a tool for modern chemical biology and pharmaceutical research.

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